2-Hydroxyethyl 4-hydroxy-3-iodobenzoate
Description
2-Hydroxyethyl 4-hydroxy-3-iodobenzoate is a benzoic acid derivative characterized by a hydroxy group at the 4-position, an iodine atom at the 3-position, and a 2-hydroxyethyl ester moiety. The iodine atom introduces electron-withdrawing effects, which may enhance binding affinity in biological systems, while the 2-hydroxyethyl group likely contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C9H9IO4 |
|---|---|
Molecular Weight |
308.07 g/mol |
IUPAC Name |
2-hydroxyethyl 4-hydroxy-3-iodobenzoate |
InChI |
InChI=1S/C9H9IO4/c10-7-5-6(1-2-8(7)12)9(13)14-4-3-11/h1-2,5,11-12H,3-4H2 |
InChI Key |
FAWUKHLJJFFQMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)OCCO)I)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCO)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-hydroxyethyl 4-hydroxy-3-iodobenzoate with analogous compounds:
Key Observations:
- Iodine Substitution: The 3-iodo group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrostatic interactions with protein targets compared to non-halogenated analogs .
- For example, methyl 4-hydroxy-3-iodobenzoate (MW 278.04) has lower solubility due to its smaller ester group .
- Biological Activity: Analogous compounds like ethyl 4-(pyridazin-3-yl)phenethylamino benzoate exhibit kinase inhibitory activity, suggesting that the iodine and ester groups in the target compound may similarly modulate receptor binding .
Electronic and Steric Effects
- Electrostatic Interactions: CoMSIA models highlight that electron-withdrawing groups (e.g., iodine, fluorine) enhance binding affinity by aligning with negatively charged protein surfaces. For instance, replacing hydrogen with fluorine in compound 53 increased potency by 1.7–3× compared to compound 35 .
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